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Compound of Interest

Compound Name: Fmoc-3-bromo-L-phenylalanine

CAS No.: 220497-48-3

Cat. No.: B557915

Get Quote

Fmoc-3-bromo-L-phenylalanine is a synthetic amino acid derivative that has become an

invaluable tool in peptide chemistry.[1] Its structure is tripartite, consisting of an L-phenylalanine

backbone, a bromine atom at the meta-position (C3) of the phenyl ring, and a base-labile 9-

fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine. Each component imparts

unique properties that are critical for its function.

L-Phenylalanine Core: Provides the fundamental amino acid structure for incorporation into a

polypeptide chain. The L-stereoisomer is the naturally occurring configuration, ensuring

compatibility with biological systems and recognition by ribosomal machinery or enzymes.

3-Bromo Phenyl Ring: The bromine substitution is the key to this molecule's versatility.

Positioned at the meta-position, the bromine atom is a powerful electron-withdrawing group

that influences the electronic properties of the aromatic ring. More importantly, it serves as a

stable, reactive "handle" for post-synthetic modifications via organometallic cross-coupling

reactions (e.g., Suzuki, Sonogashira, Heck), enabling the creation of novel peptide structures

that would be otherwise inaccessible.[1][2]
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Fmoc Protecting Group: The Fmoc group is essential for its use in Solid-Phase Peptide

Synthesis (SPPS).[1][3] It masks the α-amine to prevent unwanted side reactions and self-

polymerization during the coupling of the carboxyl group to the growing peptide chain.[4] Its

lability to basic conditions, typically piperidine, allows for selective deprotection without

cleaving the acid-labile side-chain protecting groups or the peptide from the resin support, a

cornerstone of orthogonal synthesis strategy.[5]

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional regions of the Fmoc-3-bromo-L-phenylalanine molecule.

Table 1: Physicochemical Properties of Fmoc-3-bromo-L-phenylalanine

Property Value Source(s)

Synonyms
Fmoc-L-Phe(3-Br)-OH, Fmoc-

3-bromo-L-Phe-OH
[1]

CAS Number 220497-48-3 [1]

Molecular Formula C₂₄H₂₀BrNO₄ [1][3]

Molecular Weight 466.3 g/mol [1][3]

Appearance
White to off-white

powder/crystalline solid
[1][6]

Purity
≥ 98% (Typically determined

by HPLC)
[3]

Storage Conditions
Store at 0 - 8 °C, keep

container tightly closed and dry
[1][3]

Structural Verification: A Spectroscopic Approach
Unequivocal structural confirmation and purity assessment are paramount. The combination of

NMR, Mass Spectrometry, and IR spectroscopy provides a complete analytical profile. While

specific spectra are proprietary to the manufacturer, the expected data based on the structure

are well-understood.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms.

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons on

both the Fmoc group (typically 7.3-7.9 ppm) and the bromophenyl ring. The protons on the

bromophenyl ring will exhibit a distinct splitting pattern indicative of meta-substitution. The α-

and β-protons of the phenylalanine backbone will appear as multiplets in the 3.0-4.5 ppm

region.

¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons (carboxyl

and urethane) around 170-175 ppm, the numerous aromatic carbons, and the aliphatic

carbons of the Fmoc and amino acid backbone. The carbon directly bonded to the bromine

will have a characteristic shift.

Sample Preparation: Dissolve 5-10 mg of Fmoc-3-bromo-L-phenylalanine in ~0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with 1024-4096 scans and a

relaxation delay of 2 seconds.

Data Processing: Process the data (Fourier transform, phase correction, baseline correction)

and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through

fragmentation patterns.

Expected Mass: In electrospray ionization (ESI) mode, the molecule will be detected as its

pseudomolecular ions, [M+H]⁺ or [M-H]⁻. The key diagnostic feature is the isotopic pattern of

bromine: two major peaks of nearly equal intensity separated by ~2 Da, corresponding to the

⁷⁹Br and ⁸¹Br isotopes.
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Fragmentation: Key fragments would arise from the loss of the Fmoc group (178 Da) or the

cleavage of the amino acid side chain.

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable

solvent like methanol or acetonitrile/water.

Instrumentation: Use a mass spectrometer equipped with an ESI source.

Data Acquisition: Infuse the sample and acquire the mass spectrum in both positive and

negative ion modes over a mass range that includes the expected molecular weight (e.g.,

100-1000 m/z).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic Vibrations:

~3300 cm⁻¹: N-H stretch of the carbamate.

~3000 cm⁻¹: O-H stretch of the carboxylic acid.

~1700-1720 cm⁻¹: C=O stretch (a composite of the carboxylic acid and carbamate

carbonyls).

~1500-1600 cm⁻¹: Aromatic C=C stretching.

~1200-1300 cm⁻¹: C-N stretching.

~500-600 cm⁻¹: C-Br stretch.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated

Total Reflectance (ATR) accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and

apply pressure to ensure good contact.
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Data Acquisition: Record the sample spectrum, typically co-adding 16-32 scans over a range

of 4000-400 cm⁻¹.

Synthesis and Application in SPPS
The primary application of Fmoc-3-bromo-L-phenylalanine is as a building block in Fmoc-

based Solid-Phase Peptide Synthesis (SPPS).[1][2]

General Synthesis Pathway
The compound is typically synthesized by reacting 3-bromo-L-phenylalanine with an Fmoc-

donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), under

basic conditions.

Caption: A simplified workflow for the synthesis of Fmoc-3-bromo-L-phenylalanine.

Incorporation into Peptides via SPPS
The true utility of this derivative is realized during SPPS. The workflow follows a repetitive cycle

of deprotection, activation, and coupling.

Fmoc-SPPS Cycle for Incorporating Fmoc-3-Br-L-Phe

1. Deprotection
Resin-Bound Peptide-NH-Fmoc

+ 20% Piperidine/DMF Resin-Bound Peptide-NH₂

 Removes Fmoc group
2. Activation & Coupling
+ Fmoc-3-Br-L-Phe-OH
+ HBTU/DIPEA in DMF

 Free amine attacks
activated carboxyl Resin-Bound Peptide-NH-CO-CH(CH₂-Ph-Br)-NH-Fmoc Forms new peptide bond

 Cycle Repeats for
next amino acid

Click to download full resolution via product page

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

This protocol describes the incorporation of Fmoc-3-bromo-L-phenylalanine onto a Rink

Amide resin pre-loaded with the N-terminal amino acid of a growing peptide chain.
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Resin Preparation: Swell the peptide-resin in peptide-grade N,N-Dimethylformamide (DMF)

for 30-60 minutes in a reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add a solution of 20% (v/v) piperidine in DMF to the resin.

Agitate for 5 minutes, then drain.

Repeat the piperidine treatment for an additional 15 minutes and drain.

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Activation:

In a separate vial, dissolve Fmoc-3-bromo-L-phenylalanine (3 eq. to resin capacity),

HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and vortex for 1-2 minutes.

The solution will typically change color, indicating activation.

Coupling Reaction:

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the mixture at room temperature for 1-2 hours. The steric bulk of the

bromophenylalanine may require slightly longer coupling times than smaller amino acids.

Washing:

Drain the coupling solution.

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

Confirmation (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a

complete coupling reaction. If the test is positive (blue beads), the coupling step should be
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repeated.

Chain Elongation: The cycle (steps 2-6) is repeated for each subsequent amino acid in the

desired sequence.

Safety and Handling
As with all laboratory chemicals, proper handling is essential. The information below is a

summary and should be supplemented by a full review of the current Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-

resistant gloves, and a lab coat.[8]

Handling: Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols. Use

in a well-ventilated area or under a chemical fume hood.[6][9]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

Recommended storage temperature is 0-8°C.[1][3]

First Aid:

Inhalation: Move the person to fresh air.[6]

Skin Contact: Wash off with soap and plenty of water.[6]

Eye Contact: Flush eyes with water as a precaution.[6]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the product to enter drains.[10]

Conclusion
Fmoc-3-bromo-L-phenylalanine is more than a simple protected amino acid; it is a versatile

platform for innovation in peptide chemistry. Its well-defined structure, confirmed by a suite of

analytical techniques, provides a reliable building block for SPPS. The strategic placement of

the bromine atom offers a gateway to a vast chemical space for post-synthetic modification,

enabling the development of novel peptide therapeutics, probes, and biomaterials. By

understanding the interplay of its structural components and employing validated protocols,
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researchers can effectively leverage this powerful tool to advance the frontiers of drug

discovery and chemical biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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